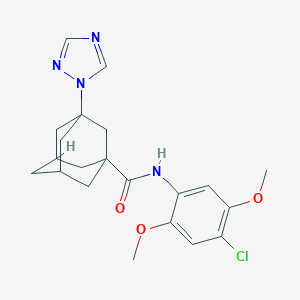

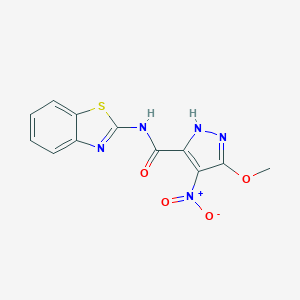

![molecular formula C19H15ClFNO4 B213565 N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a critical role in maintaining the balance of salt and water in the lungs, pancreas, and other organs. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve abnormal CFTR function.

Mecanismo De Acción

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide binds to the cytoplasmic side of the CFTR protein and blocks the channel from opening. The exact binding site and mechanism of inhibition are still under investigation, but it is believed that N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide stabilizes the closed state of the channel or interferes with the ATP-dependent gating cycle. N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is a reversible inhibitor, meaning that its effects can be rapidly reversed upon removal of the compound.

Biochemical and Physiological Effects

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, pancreatic duct cells, and intestinal cells. Inhibition of CFTR function can lead to dehydration of the airway surface liquid, impaired mucociliary clearance, and reduced pancreatic bicarbonate secretion. N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has also been shown to modulate other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the sodium-glucose cotransporter 1 (SGLT1). These off-target effects may contribute to the overall physiological effects of N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide is a widely used tool compound for studying CFTR function and regulation. Its advantages include high potency, reversible inhibition, and selectivity for CFTR over other ion channels and transporters. However, N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has some limitations that should be taken into consideration when designing experiments. For example, N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide may have off-target effects on other ion channels and transporters, which could confound the interpretation of results. In addition, N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide may not fully recapitulate the effects of CFTR mutations in patients with CF, as it only inhibits the channel but does not correct the underlying defect.

Direcciones Futuras

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been extensively studied as a research tool and a potential therapeutic agent for CF. However, there are still many unanswered questions regarding its mechanism of action, specificity, and long-term safety. Future research directions could include:

- Elucidating the binding site and mechanism of inhibition of N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide using structural biology and biophysical techniques.

- Developing more selective and potent CFTR inhibitors that do not have off-target effects on other ion channels and transporters.

- Investigating the long-term safety and efficacy of N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide in preclinical and clinical studies.

- Using N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide as a tool compound to investigate the role of CFTR in other diseases, such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF).

- Developing new screening assays and animal models to identify and test potential CF therapeutics that target CFTR or other ion channels and transporters.

Métodos De Síntesis

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis involves several steps, including the reaction of 3-chloro-4-methoxyaniline with 4-fluorobenzyl alcohol to form a key intermediate, which is then coupled with furan-2-carboxylic acid to yield N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide. The synthesis has been optimized over the years to improve yield and purity, and several alternative routes have been developed.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been widely used as a research tool to investigate the function and regulation of CFTR. It has been shown to inhibit CFTR-mediated chloride transport in a dose-dependent manner, with an IC50 value of approximately 300 nM. N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has also been used to study the role of CFTR in various physiological processes, such as airway surface liquid regulation, mucociliary clearance, and pancreatic bicarbonate secretion. In addition, N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide has been used to screen for potential CF therapeutics and to evaluate the efficacy of CFTR modulators in preclinical models.

Propiedades

Nombre del producto |

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide |

|---|---|

Fórmula molecular |

C19H15ClFNO4 |

Peso molecular |

375.8 g/mol |

Nombre IUPAC |

N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide |

InChI |

InChI=1S/C19H15ClFNO4/c1-24-17-8-4-13(10-16(17)20)22-19(23)18-9-7-15(26-18)11-25-14-5-2-12(21)3-6-14/h2-10H,11H2,1H3,(H,22,23) |

Clave InChI |

MDEXLWDALQHVQF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)Cl |

SMILES canónico |

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

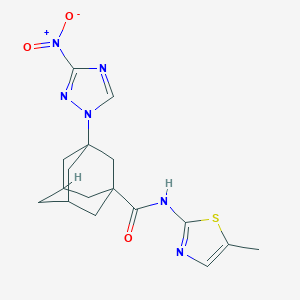

![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)

![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![4-nitro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B213509.png)

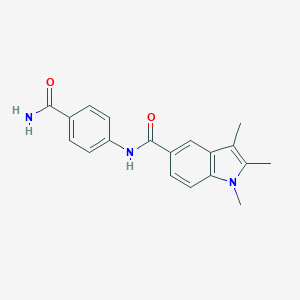

![1-ethyl-5-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-1H-indole](/img/structure/B213511.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)

![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)